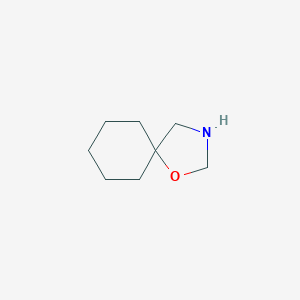

Spiro-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxa-3-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDXYWDQNDKHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170062 | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176-95-4 | |

| Record name | Spiro-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Spiro Oxazolidines

Multi-component Cascade Reactions for Spiro-oxazolidine Framework Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. Cascade or domino reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, further enhance the synthetic utility of MCRs.

Transition-Metal-Free Regioselective [3 + 2] Annulation of Azadienes with Haloalcohols

A significant advancement in the synthesis of highly functionalized spiro-oxazolidines involves a transition-metal-free regioselective [3 + 2] annulation of azadienes with haloalcohols. nih.govrsc.org This method is noted for its experimental simplicity and mild reaction conditions, which are highly desirable attributes in modern organic synthesis. nih.govrsc.org The absence of a metal catalyst is particularly advantageous when considering the potential toxicity associated with residual metals in the final products. rsc.org

This transformation exhibits a broad substrate scope, consistently delivering good yields and excellent regioselectivity. nih.govrsc.org The practicality of this approach has been further demonstrated through successful large-scale synthesis and subsequent transformations of the resulting spiro-oxazolidine products. nih.gov The proposed mechanism involves the initial deprotonation of the haloalcohol by a base, generating an oxoanion. This anion then undergoes a 1,2-addition to the imine of the azadiene, followed by an intramolecular cyclization via displacement of the halide to furnish the spiro-oxazolidine ring system. rsc.org

A plausible reaction mechanism suggests that a base abstracts the alcoholic proton from the haloalcohol, and the resulting oxoanion attacks the imine of the azadiene. This is followed by the displacement of the bromine to form the final product. rsc.org The reaction has been successfully applied to azadienes derived from both indanone and isatin. rsc.org

Table 1: Substrate Scope for the Transition-Metal-Free Synthesis of Spiro-oxazolidine Derivatives rsc.org

| Entry | Azadiene | Haloalcohol | Product | Yield (%) |

| 1 | Indanone-derived | 2-Bromoethanol | Spiro[indane-1,5'-oxazolidine] derivative | 85 |

| 2 | Isatin-derived | 2-Bromoethanol | Spiro[indoline-3,5'-oxazolidine] derivative | 78 |

| 3 | Indanone-derived | 2-Chloroethanol | Spiro[indane-1,5'-oxazolidine] derivative | 72 |

| 4 | Isatin-derived | 2-Iodoethanol | Spiro[indoline-3,5'-oxazolidine] derivative | 88 |

| Reactions were performed with azadiene (1.0 equiv.), haloalcohol (1.5 equiv.), and Cs2CO3 (2.5 equiv.) in acetone (B3395972) at room temperature for 2 hours. |

Copper-Catalyzed Domino Addition, Hydroamination, and Cyclization Strategies

Copper catalysis has emerged as a powerful tool for the construction of spiro heterocycles. A notable one-pot, multi-component protocol has been developed for the synthesis of spiro oxazolidinones from ketones, arylacetylenes, and isocyanates. acs.orgnih.gov This domino approach orchestrates a sequence of catalytic addition, hydroamination, and cyclization, leading to the formation of consecutive carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. acs.orgnih.gov The reaction proceeds with good yields and excellent regioselectivity. researchgate.net It is important to note that the presence of oxygen and moisture can inhibit the reaction. researchgate.net

This copper-catalyzed domino reaction provides an efficient pathway to spiro oxazolidinone derivatives, highlighting the versatility of copper in mediating complex transformations. acs.orgnih.govresearchgate.net

Organocatalyzed Asymmetric Cascade Reactions for Spirooxindole-Embedded Oxazolidines

The enantioselective synthesis of spirooxindole-embedded oxazolidines represents a significant challenge and a highly desirable goal due to the prevalence of the spirooxindole motif in biologically active molecules. Organocatalysis has provided a robust solution to this challenge. researchgate.netacs.orgnih.gov

A notable example is the domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones, which proceeds via a hemiaminal formation followed by an aza-Michael reaction. acs.orgnih.gov This reaction is efficiently catalyzed by a quinine-derived bifunctional squaramide catalyst, affording the desired spirooxindole-embedded oxazolidines with good diastereoselectivity and high enantioselectivity. researchgate.netacs.orgnih.gov This methodology has also been extended to the synthesis of pyrazolinone-embedded spirooxazolidines using a similar cascade strategy. rsc.org In this case, a hydroquinine-derived bifunctional squaramide catalyst proved to be the most effective, yielding products with moderate to good diastereoselectivities and high enantioselectivities. rsc.org

These organocatalytic cascade reactions demonstrate a powerful and efficient strategy for the asymmetric construction of complex spiro-heterocyclic frameworks under mild conditions. researchgate.netresearchgate.net

Stereoselective Synthesis of Spiro-oxazolidines

The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. Several strategies have been developed for the stereoselective synthesis of spiro-oxazolidines, broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches: Application of Oxazolidinone-Based Auxiliaries (Evans Enolates)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. Evans oxazolidinones, a class of chiral auxiliaries, have been widely employed in asymmetric synthesis. rsc.orgresearchgate.net These auxiliaries are typically derived from chiral amino alcohols and can be acylated to form chiral imides. santiago-lab.com

The acylated Evans oxazolidinone can then be used in various enantioselective reactions. For instance, deprotonation with a strong base generates a chiral enolate (an Evans enolate), which can then react with electrophiles in a highly diastereoselective manner. santiago-lab.comuwindsor.ca The stereochemical outcome is dictated by the chiral environment created by the oxazolidinone auxiliary, which effectively shields one face of the enolate. santiago-lab.com After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. santiago-lab.com This approach has been successfully applied to the total synthesis of several natural products. rsc.org

Asymmetric Catalysis with Chiral Ligands: Palladium, Copper, and Cobalt Systems

Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a highly efficient and elegant approach to stereoselective synthesis. Transition metal complexes with chiral ligands are at the forefront of this field. chinesechemsoc.org

Palladium-catalyzed reactions, such as the decarboxylative allylic alkylation of lactams, have been used to synthesize 3,3-disubstituted pyrrolidinones and related lactams with high enantioselectivity. nih.gov Chiral PHOX ligands are often employed in these transformations. nih.gov

Copper-catalyzed reactions have also been extensively studied for the asymmetric synthesis of various heterocycles. mdpi.com Chiral bis(oxazoline) ligands are among the most successful ligands for copper-catalyzed asymmetric reactions, including aldol (B89426) and Michael additions. acs.org The development of novel chiral bipyridine ligands has enabled the copper-catalyzed asymmetric borylation of α,β-unsaturated ketones with high enantioselectivities. mdpi.com

While less common than palladium and copper, cobalt-based systems have also shown promise in asymmetric catalysis. The development of chiral ligands for cobalt is an active area of research, with the potential to unlock new and efficient transformations.

The continuous development of new chiral ligands and catalytic systems for palladium, copper, and other transition metals is crucial for expanding the scope and utility of asymmetric catalysis in the synthesis of complex chiral molecules like spiro-oxazolidines. chinesechemsoc.org

Cycloaddition and Annulation Reactions

A significant advancement in the synthesis of spiro-fused oxazoline (B21484) derivatives involves the enantioselective iodocyclization of enol ethers. nih.gov This method utilizes anionic salicylimine-based cobalt(III) complexes, which function as efficient bifunctional phase-transfer catalysts. nih.govresearchgate.net The Brønsted acids of these cobalt(III) complexes facilitate the asymmetric iodocyclization, producing spiro-fused oxazolines in high yields and with good enantioselectivities (up to 90:10 er). nih.govresearchgate.net

The reaction is tolerant of various enol ether derivatives, affording the corresponding spiro-fused oxazoline products, which are core structures in many chiral ligands and biologically active compounds. nih.gov The substrate scope has been explored, demonstrating that while various substitutions are well-tolerated, lower enantioselectivities are sometimes observed for halo-substituted derivatives due to the higher solubility of the starting materials, which can lead to faster, non-catalyzed background reactions. nih.gov

Table 1: Enantioselective Iodocyclization of Various Enol Ethers Data sourced from Salem et al. (2022) nih.gov

| Entry | Enol Ether Substrate (1) | Spiro-fused Oxazoline Product (2) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 1a (R = H) | 2a | 99 | 90:10 |

| 2 | 1b (R = 4-F) | 2b | 99 | 85:15 |

| 3 | 1c (R = 4-Cl) | 2c | 99 | 83:17 |

| 4 | 1d (R = 4-Me) | 2d | 99 | 89:11 |

| 5 | 1e (R = 4-tBu) | 2e | 99 | 90:10 |

| 6 | 1f (R = 4-OMe) | 2f | 99 | 90:10 |

| 7 | 1g (R = 3-Cl) | 2g | 99 | 80:20 |

| 8 | 1h (R = 3-Me) | 2h | 99 | 88:12 |

| 9 | 1i (R = 2-Cl) | 2i | 99 | 81:19 |

| 10 | 1j (R = 2-Br) | 2j | 99 | 82:18 |

Organocatalysis provides a powerful route to enantiomerically enriched spirobicyclic thiocarbamates, which are valuable precursors for biologically active molecules like spiro-oxazolidines. nih.govscispace.com A key strategy is the tandem aldol-cyclization reaction between α-isothiocyanato imides and activated carbonyl compounds, such as isatins. scispace.com This reaction is often catalyzed by cinchona alkaloid-derived thiourea (B124793) catalysts. scispace.com

The process involves an initial aldol reaction, where the isothiocyanate-bearing reactant adds to the carbonyl compound. scispace.com A subsequent intramolecular cyclization between the newly formed hydroxyl group and the isothiocyanate group affords the spirocyclic thiocarbamate product. scispace.com This methodology has been successfully applied to generate spiro[oxazoline-3,3'-oxindole]s. nih.gov The reaction can achieve high yields and excellent stereoselectivities. scispace.com For instance, the reaction between 3-(2-isothiocyanatoacetyl)-4,4-dimethyloxazolidin-2-one and various activated carbonyls yields the desired spirobicyclic thiocarbamates in high yields with excellent enantioselectivities and good diastereoselectivities. scispace.com

This organocatalytic approach has also been extended to the reaction of α-isothiocyanato imides with α-ketoesters, using rosin-derived tertiary amine-thiourea catalysts, to form cyclic thiocarbamates with chiral quaternary stereocenters in high enantio- and diastereoselectivity (up to 99% ee, and 97:3 dr). acs.org Furthermore, an organocatalytic asymmetric Michael/cyclization cascade of 3-isothiocyanato oxindoles and 3-nitroindoles using amino-thiocarbamate catalysts yields polycyclic spirooxindoles with high efficiency (up to 99% yield, >99:1 dr, and 96% ee). nih.gov

Ketene-N,S-acetals are versatile building blocks in organic synthesis due to their "push-pull" alkene characteristics, making them suitable for cycloaddition reactions to form various heterocyclic systems. magtech.com.cnresearchgate.net The reaction of ketene-N,S-acetals with isocyanates is a known method for constructing heterocyclic compounds. grafiati.comthieme.de For example, reacting cyclic ketene-N,S-acetals with aryl isocyanates can lead to spiro-fused β-lactams. ugent.be

In a related reaction, cyclic ketene-N,O-acetals generated in situ react with isocyanates to yield β,β-bis(N-arylamido) cyclic ketene-N,O-acetals. researchgate.net The reaction of 2-alkyl-4,5-dihydrooxazoles with aryl isocyanates proceeds through several stages to form isomeric ketene (B1206846) O,N-acetals. thieme-connect.de While direct synthesis of spiro-oxazolidines via this specific cycloaddition is not extensively detailed, the reaction of N-methyl cyclic ketene-N,X (where X=S, O)-acetals with isocyanates and isothiocyanates is known to produce 'push-pull' and spirobicyclic structures, highlighting the potential of this methodology for creating spirocyclic frameworks. acs.org

Spirocyclic Thiocarbamate Formation via Organocatalyzed Aldol Reactions

Ring-Forming Transformations and Rearrangements

The synthesis of spiro-oxazolidines can be achieved through ring-forming transformations involving aziridines and epoxides as key starting materials. thieme-connect.comthieme-connect.com These three-membered rings serve as valuable precursors that can undergo ring-opening and subsequent cyclization to form the five-membered oxazolidine (B1195125) ring. mdpi.comnih.gov

One stereoselective approach utilizes carbohydrates like D-glucose and D-fructose as templates. thieme-connect.comresearchgate.net The carbohydrate is first oxidized to a ketone, which is then converted into a key spiro-epoxide intermediate. thieme-connect.com This can be done via a two-step sequence of Wittig methylenation followed by stereoselective epoxidation with meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com The epoxide then undergoes regioselective ring-opening with an azide, followed by reduction to an amino-alcohol and subsequent cyclization with thiophosgene (B130339) to yield the target spiro-1,3-oxazolidine-2-thione. thieme-connect.com

Alternatively, spiro-aziridines can be used. thieme-connect.com The synthesis of spiro-aziridines can be achieved from the ketone via cyanohydrin or azido-alcohol intermediates. thieme-connect.comresearchgate.net The aziridine (B145994) ring can then be opened to form the required amino alcohol for cyclization. thieme-connect.com

A transition-metal-free [3+2] annulation reaction of azadienes with haloalcohols has been developed for the regioselective synthesis of highly functionalized spiro-oxazolidines. rsc.org In this process, an oxoanion generated from the haloalcohol attacks the imine of the azadiene, followed by an intramolecular displacement of the halide to form the spiro-oxazolidine ring. rsc.org Furthermore, Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides an efficient route to oxazolidines with high diastereoselectivity. researchgate.net The reaction of epoxides with aldehydes can also be used, where a Lewis acid facilitates a rearrangement to an aldehyde that subsequently attacks an activated aziridine-Lewis acid complex, leading to the oxazolidine product. doi.org

Table 2: Stereoselective Synthesis of Spiro-Epoxides from Carbohydrate-Derived Ketones Data sourced from Tardy et al. (2008) thieme-connect.com

| Ketone | Reagents | Product | Overall Yield (%) | Selectivity (S:R) |

| D-gluco-derived ketone (3) | 1. Ph₃P=CH₂; 2. m-CPBA | Epoxide (S)-7 | 42 | 94:6 |

| D-fructo-derived ketone (4) | 1. Ph₃P=CH₂; 2. m-CPBA | Epoxide (S)-8 | 64 | N/A |

Functionalization and Transformation of Existing Heterocyclic Scaffolds

The synthesis of spiro-oxazolidines can be effectively achieved by leveraging the reactivity of pre-existing heterocyclic frameworks. This approach involves the strategic functionalization and subsequent intramolecular cyclization or rearrangement of various heterocyclic precursors. Such methodologies offer a powerful means to introduce the spiro-oxazolidine motif onto complex molecular architectures, often with a high degree of stereochemical control.

One notable strategy involves the base-promoted reaction of α-haloamides with lactams. For instance, the treatment of N-benzyl-2-bromo-2-methylpropanamide with lactams of varying ring sizes, such as pyrrolidin-2-one, piperidin-2-one, and perhydroazepin-2-one, in the presence of sodium hydride, leads to the formation of the corresponding spiro-oxazolidinones. The reaction proceeds via N-alkylation of the lactam followed by an intramolecular cyclization. The yields of these reactions are influenced by the ring size of the starting lactam.

Another approach involves the transformation of bicyclic aminodiols derived from natural products. The regioselective ring closure of (-)-α-pinene-based aminodiols can produce spiro-oxazolidines. researchgate.netarkat-usa.org For example, the reaction of primary aminodiol derivatives with formaldehyde (B43269) can lead to the formation of tetracyclic spiro-oxazolidine systems. arkat-usa.org This method highlights the utility of readily available chiral starting materials for the enantioselective synthesis of complex spiro-heterocycles.

Furthermore, existing spiro-heterocyclic systems can be modified to generate novel spiro-oxazolidine structures. The ring closure of secondary amine analogues of 1,2-aminoalcohols containing a pre-existing spiro-benzofuran moiety with formaldehyde furnishes more complex spiro-oxazolidine ring systems. mdpi.com This demonstrates the functionalization of a spiro-heterocycle to introduce an additional spiro-oxazolidine ring.

In some cases, a ring-chain-ring tautomerism can be exploited to generate spiro-oxazolidines from other heterocyclic structures. For example, mercaptomethyl bisoxazolidines have been observed to convert into thiazolidinyloxazolidines and spiro-heterocycles, indicating a complex equilibrium that can be guided towards the spirocyclic product under specific conditions. nih.gov Additionally, the photooxygenation of existing oxazolidine rings has been shown to yield spiro-fused oxazolidine-containing dioxolanes, representing a direct transformation of an oxazolidine into a spiro-oxazolidine derivative. beilstein-journals.org

The table below summarizes various transformations of existing heterocyclic scaffolds into spiro-oxazolidines, detailing the starting materials, reagents, and resulting products.

Table 1: Synthesis of Spiro-oxazolidines from Existing Heterocyclic Scaffolds

| Starting Heterocycle | Reagent(s) | Resulting Spiro-oxazolidine | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | N-Benzyl-2-bromo-2-methylpropanamide, Sodium Hydride | Pyrrolidino-spiro-oxazolidin-4-one | |

| Piperidin-2-one | N-Benzyl-2-bromo-2-methylpropanamide, Sodium Hydride | Piperidino-spiro-oxazolidin-4-one | |

| Perhydroazepin-2-one | N-Benzyl-2-bromo-2-methylpropanamide, Sodium Hydride | Azepino-spiro-oxazolidin-4-one | |

| (-)-α-pinene-based primary aminodiol | Formaldehyde | Tetracyclic spiro-oxazolidine | arkat-usa.org |

| Hexahydro-2H-spiro[benzofuran-3,5'-oxazolidine] secondary amine analogue | Formaldehyde | Fused polycyclic spiro-oxazolidine | mdpi.com |

Chemical Reactivity and Transformation Pathways of Spiro Oxazolidines

Ring-Opening Reactions and Fragmentation Processes

The inherent ring strain in the five-membered oxazolidine (B1195125) ring of spiro-oxazolidines makes them susceptible to ring-opening reactions under various conditions. mdpi.com These reactions are often driven by the release of this strain and can be initiated by acids, bases, or thermal energy.

One common pathway involves the acid-catalyzed hydrolysis of the oxazolidine ring. This process typically starts with the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water, leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond. This results in the formation of an amino alcohol and a ketone or aldehyde, effectively reversing the condensation reaction used for their synthesis. nih.gov The stability of the resulting carbocation or the leaving group ability of the protonated heteroatom plays a crucial role in determining the reaction rate and regioselectivity of the ring opening.

Fragmentation processes can also occur, particularly in spiro-oxazolidines with specific structural features. For instance, thermolysis of certain spiro-fused Δ³-1,3,4-oxadiazolines to oxazolidines can lead to the generation of aminooxycarbenes through a carbonyl ylide intermediate. cdnsciencepub.com The fragmentation pathways are significantly influenced by the nature of the substituents on the nitrogen atom of the oxazolidine ring. cdnsciencepub.com

Furthermore, spiro-oxazolidines derived from 3-oxetanone (B52913) can undergo ring expansion reactions, serving as valuable intermediates for synthesizing various nitrogen-containing heterocycles. mdpi.com These transformations highlight the utility of ring-opening strategies to access more complex molecular architectures. A study on the ring opening of oxazolidines derived from tris(hydroxymethyl)aminomethane, L-serine, and L-threonine demonstrated that the cleavage of the intracyclic C-O bond is significantly influenced by n(N)→σ*(C–O) electron delocalization. researchgate.net

Reactivity Profiles Influenced by Substituent Effects

The reactivity of the spiro-oxazolidine core is profoundly influenced by the electronic and steric nature of the substituents attached to both the oxazolidine ring and the spiro-fused ring system. These substituents can modulate the electron density, stability of intermediates, and steric hindrance around the reactive centers, thereby dictating the course and rate of chemical transformations.

Electronic Effects:

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the spiro-oxazolidine framework can have opposing effects on its reactivity.

Electron-Withdrawing Groups: In the synthesis of spiro-oxazolidines from azadienes, EWGs such as –NO₂ and –CF₃ on the phenyl ring of the azadiene were found to be superior to EDGs like –CH₃, leading to higher yields of the corresponding spiro-oxazolidine products. rsc.orgrsc.org Similarly, in studies on the hydrolysis of 2-phenyl substituted oxazolidines, those containing electron-withdrawing nitro substituents were hydrolyzed more rapidly than their unsubstituted or methoxy-substituted counterparts. nih.gov This is because EWGs can stabilize the negative charge that develops during nucleophilic attack or stabilize the ring-opened intermediates. nih.gov

Electron-Donating Groups: Conversely, EDGs can increase the electron density on the oxazolidine ring, potentially making it more susceptible to electrophilic attack but less reactive towards nucleophiles. In the context of spiro-compound formation from N-aryl propynamides, both strong electron-withdrawing and -donating substituents led to the formation of spiro nih.govontosight.aitrienones, while milder substituents resulted in quinolin-2-ones, showcasing a complex interplay of electronic effects. nih.gov

Steric Effects:

The steric bulk of substituents can hinder the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, the stereochemistry of 6-chlorospiro[chroman-4,5'-oxazolidine]-2',4'-dione, which exists as (+) and (-) forms, can influence its physical and chemical properties, including its interaction with biological targets. ontosight.ai

Derivatization and Functional Group Interconversions

The spiro-oxazolidine scaffold serves as a versatile platform for a variety of derivatization and functional group interconversion reactions, allowing for the synthesis of a diverse range of complex molecules. These transformations can target the oxazolidine ring itself or the spiro-fused ring system.

A common derivatization strategy involves reactions at the nitrogen atom of the oxazolidine ring. For instance, N-alkylation can be achieved using alkyl halides. The N-amyl derivatives of spiro[androst-4-en-17α,5'-oxazolidine]-2',3,4'-trione were prepared using n-pentyl bromide in the presence of potassium fluoride. nih.gov Another example is the introduction of a fluorenylmethoxycarbonyl (Fmoc) group, which not only protects the amine but also imparts fluorescent properties to the molecule. lookchem.com

Functional group interconversions can also be performed on the spiro-oxazolidine core. For example, the hydrogenation of a spiro-oxazolidine derivative can lead to the reduction of a double bond within the spirocyclic system. rsc.orgnih.gov Additionally, epoxidation of a spiro-oxazolidine using an agent like m-chloroperoxybenzoic acid (m-CPBA) can introduce an epoxide ring, further functionalizing the molecule for subsequent transformations. nih.gov

The synthesis of spiro-oxazolidines can also be designed to incorporate various functional groups from the start. For example, the reaction of ketene (B1206846) S,S-acetals with aminoethanol followed by reaction with active methylene (B1212753) compounds can yield spiro(pyran-4,2'-oxazolidine) derivatives with cyano or keto groups. tandfonline.com These functional groups can then be subjected to further chemical modifications.

Investigation of Spiro-oxazolidine Stability in Various Chemical Environments

The stability of the spiro-oxazolidine ring system is a critical factor in its synthesis, storage, and application, particularly in fields like medicinal chemistry where physiological stability is paramount. The stability is influenced by factors such as pH, the nature of substituents, and the presence of oxidizing or reducing agents.

Studies have shown that the oxazolidine ring is generally susceptible to hydrolysis under acidic conditions, leading to ring-opening. nih.gov The rate of this hydrolysis is dependent on the substituents present. For instance, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups hydrolyze more rapidly than those with electron-donating methoxy (B1213986) groups. nih.gov This suggests that the electronic environment significantly impacts the stability of the oxazolidine ring towards acid-catalyzed cleavage. In contrast, spiro-oxazolidines can be designed to be resistant to acidic environments by introducing specific protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group. lookchem.com

The stability of spiro-oxazolidines has also been investigated under various synthetic reaction conditions. A study on an oxazolidine linker for solid-phase chemistry demonstrated its compatibility with a wide range of nucleophilic, oxidizing, and reducing conditions. nih.gov This highlights the robustness of the oxazolidine platform for complex multi-step syntheses.

The formation of stable spirocyclic Meisenheimer complexes, which are a type of σ-complex, demonstrates the exceptional stability that can be achieved in certain spiro-oxazolidine-like structures, particularly those with strong electron-withdrawing groups. mdpi.com These complexes can often be isolated and characterized, indicating a high degree of stability. mdpi.com

Role of Spiro Oxazolidines in Advanced Organic Synthesis and Catalysis

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric synthesis, and spiro compounds have emerged as a privileged class due to the rigidity conferred by their spiro center, which can lead to a more fixed transition-state geometry in metal-catalyzed reactions. thieme-connect.demdpi.com Among these, ligands incorporating the oxazolidine (B1195125) or oxazoline (B21484) motif are particularly valuable.

Spiro-oxazoline and related phosphine-oxazoline (PHOX) ligands have demonstrated exceptional efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA), a fundamental carbon-carbon bond-forming reaction.

A novel optically active 2-(oxazolinyl)pyridine ligand, known as Spymox, which features a spiro binaphthyl backbone, has been successfully used in Pd-catalyzed AAA. thieme-connect.de When this ligand was applied to the reaction of racemic 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, it yielded the desired product with an outstanding 99% enantiomeric excess (ee). thieme-connect.de The rigidity of the spiro backbone is considered highly advantageous for achieving such high levels of asymmetric induction. thieme-connect.de

Similarly, a series of spiro indane-based phosphine-oxazoline ligands (SMI-PHOX) have proven to be highly efficient for the Pd-catalyzed AAA of indoles. mdpi.comnih.gov In the model reaction between indole (B1671886) and 1,3-diphenyl-2-propenyl acetate, these ligands provided the alkylated product in high yields (up to 95%) and excellent enantioselectivities (up to 96% ee). mdpi.comnih.gov

Carbohydrate-derived spiro-oxazoline ligands have also been employed in this transformation. nih.gov Spiro-fused D-fructo- and D-psico-configurated oxazoline ligands achieved high asymmetric induction (up to 93% ee) in the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. nih.govingentaconnect.com Interestingly, the stereochemical outcome was dependent on the parent carbohydrate, with the D-fructo-derived ligand favoring the (R)-enantiomer and the D-psico-configured ligand yielding the (S)-enantiomer. nih.gov

Table 1: Performance of Chiral Spiro-Oxazoline Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Substrate 1 | Substrate 2 | Yield | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|---|

| Spymox | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | 99% | thieme-connect.de |

| SMI-PHOX | 1,3-diphenyl-2-propenyl acetate | Indole | up to 95% | up to 96% | mdpi.comnih.gov |

| Carbohydrate-based | 1,3-diphenylallyl acetate | Dimethyl malonate | High | up to 93% | nih.govingentaconnect.com |

The utility of chiral spiro-oxazoline and related ligands extends beyond palladium catalysis to a variety of other transition metals.

Copper Catalysis : New bis-oxazoline chiral ligands (SPIROX) derived from a C2-symmetric spirocyclic scaffold (SPIROL) were evaluated in Cu(I)-catalyzed asymmetric O–H insertion reactions. mdpi.com The complex formed from the SPIROX ligand and CuCl catalyzed the reaction between ethyl 2-diazopropionate and phenol, affording the chiral α-aryloxypropionate product in 88% yield and with an excellent 97% ee. mdpi.com

Zinc Catalysis : A Zn(OTf)₂/bis(oxazoline) complex has been used to catalyze the Michael addition/cyclization cascade of 3-isothiocyanato oxindoles and 3-nitro-2H-chromenes, leading to the formation of polycyclic spirooxindoles. nih.gov

Ruthenium and Iridium Catalysis : Oxa-spirocyclic diphosphine ligands (O-SDP) have been applied in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving high yields and enantioselectivities (up to 99% yield and >99% ee). chinesechemsoc.org Additionally, diastereomeric spiroketal-based ligands have shown different efficiencies in iridium-catalyzed hydroarylation and dearomative hydrogenation reactions. mdpi.com

Gold and Rhodium Catalysis : Aromatic spiroketal-based diphosphine ligands (SKP) have been shown to form complexes with various transition metals, including gold and rhodium, indicating their potential in a broad range of catalytic processes. sci-hub.se

The design and synthesis of new chiral spiro ligands are critical for advancing asymmetric catalysis. thieme-connect.de The rigidity of the spiro structure is a key design element for creating an effective chiral environment. thieme-connect.de

Several synthetic strategies have been developed:

From α-Amino Acids : The Spymox ligand was synthesized from 2-picolinic acid and an α,α-disubstituted α-amino acid featuring an axially chiral binaphthyl backbone. thieme-connect.de The synthesis involved condensation to form an amido alcohol, followed by chlorination and subsequent base-mediated cyclization to form the oxazoline ring. thieme-connect.de

From Carbohydrates : Spiro-fused carbohydrate oxazoline ligands have been synthesized from readily available D-fructopyranose and D-psicopyranose derivatives. nih.gov The process involves partial deprotection, condensation with thiocyanic acid to create 1,3-oxazolidine-2-thiones, followed by benzylation and a Suzuki-Miyaura coupling to install the coordinating pyridyl group. nih.gov

From Spirocyclic Scaffolds : The SPIROX ligands were generated in five steps from a common C2-symmetric spiroketal-based precursor (SPIROL). mdpi.com A key diacid intermediate was coupled with chiral phenylglycinols, and the resulting bisamides were cyclized to form the two diastereomeric bis-oxazoline ligands. mdpi.com

Via Intramolecular Cycloaddition : A general route for synthesizing spiro bis(isoxazoline) ligands (SPRIXs) involves an intramolecular double nitrile oxide cycloaddition as the key step, which constructs four rings and the spiro backbone in a single transformation. scispace.com

Utility in Other Transition-Metal Catalyzed Transformations

Building Blocks for Complex Molecular Architectures

Spiro-oxazolidines are not only components of catalysts but are also valuable building blocks themselves, prized for their inherent three-dimensional architecture. rsc.org They serve as strategic intermediates in the synthesis of natural products and as foundational units for constructing privileged medicinal scaffolds. rsc.orgrsc.org

Spirocyclic skeletons are prominent structural motifs in a wide array of biologically active natural products. rsc.org Consequently, spiro-oxazolidines serve as key intermediates in their total synthesis.

For example, spiro-1,3-oxazolidine-2-thiones derived from carbohydrates are valuable intermediates for creating complex sugar derivatives. researchgate.net Through hydrogenation, the spiro compound can be opened to yield a branched-chain amino sugar, a structure related to the amino sugar vancosamine, which is a component of the antibiotic vancomycin. researchgate.net Furthermore, oxazolidinones are recognized as crucial building blocks for the synthesis of important pharmaceuticals, including the cholesterol-lowering drug Ezetimibe. chemrxiv.org The stereoselective synthesis of spirotetronate natural products, a class of compounds with significant biological activity, often relies on the construction of key spirocyclic intermediates. academie-sciences.fr

The spiro-oxazolidine core is considered a "privileged scaffold" because its rigid three-dimensional structure can be elaborated with well-defined vectors to create libraries of diverse and medicinally relevant heterocyclic compounds. rsc.orgrsc.org

A recently developed transition-metal-free method allows for the regioselective [3+2] annulation of azadienes with haloalcohols to produce highly functionalized spiro-oxazolidines under mild conditions. rsc.orgrsc.org This approach provides a practical and scalable route to these valuable scaffolds. rsc.orgrsc.org The resulting spiro-oxazolidines can be further transformed, for instance, through hydrogenation to generate other complex structures. rsc.org

The spiro-oxazolidine motif is also central to the construction of more elaborate systems. An efficient and stereoselective reaction has been developed between 3-isothiocyanato oxindoles and isatins to afford structurally diverse dispiro[oxazolidine-2-thione]bisoxindoles. acs.org Isatin itself is a well-known building block for creating a multitude of spiro-fused heterocyclic frameworks with significant biological activities. researchgate.net These methods highlight the role of spiro-oxazolidines in building molecular complexity and accessing novel, three-dimensional chemical space for drug discovery and materials science. researchgate.net

Table of Mentioned Compounds

| Compound Name/Class | Abbreviation / Trivial Name |

|---|---|

| Spiro-oxazolidine | - |

| Spiro-oxazoline | - |

| 2-(oxazolinyl)pyridine ligand | Spymox |

| Spiro indane-based phosphine-oxazoline | SMI-PHOX |

| 1,3-diphenylallyl acetate | - |

| Dimethyl malonate | - |

| bis-oxazoline chiral ligands | SPIROX |

| C2-symmetric spirocyclic scaffold | SPIROL |

| Ethyl 2-diazopropionate | - |

| α-aryloxypropionate | - |

| 3-isothiocyanato oxindoles | - |

| 3-nitro-2H-chromene | - |

| Oxa-spirocyclic diphosphine ligands | O-SDP |

| Aromatic spiroketal-based diphosphine ligands | SKP |

| 2-picolinic acid | - |

| 1,3-oxazolidine-2-thiones | - |

| Spiro bis(isoxazoline) ligands | SPRIXs |

| Spiro-1,3-oxazolidine-2-thiones | - |

| Vancosamine | - |

| Ezetimibe | - |

| Spirotetronate | - |

| Dispiro[oxazolidine-2-thione]bisoxindoles | - |

Precursors for Advanced Nitrogen-Containing Compounds

Spiro-oxazolidines serve as valuable synthetic intermediates and building blocks for the creation of more complex, biologically relevant nitrogen-containing compounds. Their unique structural features allow for transformations into a variety of other heterocyclic systems.

One notable application is the conversion of 3-oxetanone-derived spiro-oxazolidines into other saturated heterocycles. mdpi.com For instance, a synthesized N-propargyl spiro-oxazolidine can undergo a ring-opening reaction with trimethylsilyl (B98337) cyanide (TMSCN), followed by an intramolecular cyclization to yield a morpholine (B109124) derivative. mdpi.com This transformation highlights the role of the spiro-oxazolidine as a precursor to more elaborate nitrogenous scaffolds. mdpi.com

Research has also demonstrated the synthesis of steroidal 1,3-oxazolidines through the condensation of steroidal ketones with R(-)-2-amino butanol. These resultant spiro-oxazolidines are recognized as useful intermediates for further organic synthesis. Furthermore, spirocyclic nitroxides, such as those derived from piperidone, can be transformed into other complex nitrogen-containing structures. A spiro-piperidone radical can react with ammonium (B1175870) carbonate and sodium cyanide to produce a hydantoin (B18101) derivative, which can then be hydrolyzed under harsh conditions to yield a novel, paramagnetic unnatural amino acid. mdpi.com

In other synthetic strategies, oxadiazolones have been utilized as nitrenoid precursors to react with nucleophilic heterocycles, proceeding through a proposed spirocyclization-migration pathway to form various polycyclic aminoheterocycles. nih.gov These examples underscore the versatility of spiro-heterocyclic systems as foundational elements for constructing advanced molecular architectures.

Table 1: Examples of Spiro-oxazolidine as Synthetic Precursors

| Spiro Precursor Type | Transformation Reaction | Resulting Compound Class | Reference |

|---|---|---|---|

| 3-Oxetanone-derived Spiro-oxazolidine | Ring-opening with TMSCN and intramolecular cyclization | Morpholine | mdpi.com |

| Spiro-piperidone Nitroxide | Reaction with (NH₄)₂CO₃/NaCN followed by hydrolysis | Paramagnetic Amino Acid | mdpi.com |

| 2-pyrryl-substituted Oxadiazolone | Annulation via spirocyclization-migration pathway | Polycyclic Aminoheterocycle | nih.gov |

| Steroidal Ketone | Condensation with R(-)-2-amino butanol | Steroidal Spiro-oxazolidine |

High-Throughput Synthesis and Chemical Space Exploration

The development of spirocyclic compounds has been significantly advanced by high-throughput synthesis and combinatorial chemistry techniques. bohrium.comresearchgate.net These methods enable the rapid generation of large, diverse collections of molecules, which is critical for exploring new areas of chemical space. bohrium.comspirochem.com Spirocyclic scaffolds are particularly attractive for drug discovery because their inherent three-dimensionality and structural novelty can lead to improved biological activity and selectivity. bohrium.comresearchgate.net While the synthesis of these complex structures can be challenging, high-throughput and parallel synthesis methods are helping to overcome these hurdles. researchgate.netspirochem.com

A key strategy in modern drug discovery is the creation of compound libraries for biological screening. researchgate.net The design of these libraries often focuses on sp³-rich molecular scaffolds, which provide three-dimensional diversity. researchgate.netacs.org A concise approach has been developed for the synthesis of bis-spirocyclic-based compound libraries using robust chemical transformations and readily available reagents. researchgate.netacs.org

One such example is the synthesis of a bis-spiro-oxazolidine library. acs.org The process begins with the cyanation of various aliphatic ketones, followed by acidic hydrolysis of the resulting cyano group to form α-amino acids. acs.org These acids are then converted to their methyl esters and subsequently reduced to yield amino alcohols. acs.org The crucial step involves the condensation of these amino alcohols with N-benzylpiperidone to form the bis-spiro-oxazolidine intermediates. acs.org Further diversification is achieved through catalytic hydrogenation to afford N-debenzylated piperidine (B6355638) products, which can be further derivatized in a combinatorial fashion. acs.org This multi-step sequence allows for the introduction of diverse structural elements at various points, facilitating the creation of a large and varied compound library. acs.org Such parallel synthesis approaches, often performed in 24 or 96-well plate formats, are essential for efficiently exploring the chemical space around a core scaffold. spirochem.comresearchgate.net

Table 2: High-Throughput Synthesis of a Bis-Spiro-Oxazolidine Library

| Step | Description | Reactants/Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Cyanation | Aliphatic ketones, NaCN, NH₄Cl, NH₄OH | α-aminonitriles | acs.org |

| 2 | Hydrolysis | Concentrated HCl | α-amino acids | acs.org |

| 3 | Esterification | MeOH, SOCl₂ | α-amino acid methyl esters | acs.org |

| 4 | Reduction | Red-Al | Amino alcohols | acs.org |

| 5 | Condensation | N-benzylpiperidone, MeOH | Bis-spiro-oxazolidine intermediates | acs.org |

| 6 | Derivatization | Catalytic hydrogenation, various acylating/alkylating agents | Diverse library of N-substituted piperidine products | acs.org |

Spirocyclic compound libraries are exceptionally valuable for structure-activity relationship (SAR) studies, which are crucial for the development of potent and selective chemical probes. acs.orgresearchgate.net The rigid, three-dimensional nature of spirocyclic scaffolds helps to constrain the conformation of a molecule, which can lead to enhanced binding with biological targets and provide clearer insights into the structural requirements for activity. bohrium.comrsc.org

The synthesis of spiro-oxazolidine libraries provides a platform to systematically modify different parts of the molecule and observe the effects on biological activity. acs.orgnih.gov For example, in the synthesis of a bis-spiro-oxazolidine library, diversity elements can be introduced at multiple stages, allowing for the generation of analogues and matched molecular pairs. acs.org This is highly valuable during hit evaluation and SAR exploration. acs.org By comparing the activities of closely related compounds, researchers can deduce which structural features are essential for potency and selectivity. nih.govresearchgate.net The inclusion of spirocycles can also impart favorable physicochemical properties, making them an attractive approach to address various challenges in drug discovery beyond simple SAR exploration. researchgate.net The systematic analysis of such libraries against biological targets helps to map the chemical space and identify promising lead compounds for further development. acs.orgacs.org

Spectroscopic Characterization and Computational Chemistry of Spiro Oxazolidines

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is indispensable for the detailed characterization of spiro-oxazolidines, providing insights into their molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of spiro-oxazolidine derivatives.

¹H NMR spectroscopy provides crucial information about the proton environment in these molecules. For instance, in a series of cyclopentenone-fused spiro-oxazolidinediones, the chemical shifts and coupling constants of the protons on the spiro framework and adjacent rings confirm the successful synthesis and stereochemistry of the products. rsc.org Specific signals, such as the singlet for the NH proton, and the AB system for the diastereotopic methylene (B1212753) protons, are characteristic features. rsc.org In studies of steroidal spiro-oxazolidines, the chemical shift of the NH proton, often appearing as a doublet, and its exchangeability with D₂O are key identifiers. The multiplicity and coupling constants of protons adjacent to the spiro center are also instrumental in determining the relative stereochemistry. Furthermore, ¹H NMR has been used to confirm the ring-opening and closing mechanism of spiro-oxazolidines in response to pH changes, a key feature for their application as fluorescent probes. researchgate.netnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the spiro carbon, carbonyl carbons in oxazolidinone rings, and other carbons within the heterocyclic and fused ring systems are diagnostic. rsc.orgacs.org For example, in cyclopentenone-fused spiro-oxazolidinediones, the signals for the carbonyl groups and the spiro carbon are clearly identified in the ¹³C NMR spectra. rsc.org In more complex systems, such as 1,2,3-triazolyl spirooxazolidines, ¹³C NMR data, in conjunction with computational studies, helps to differentiate between cis and trans diastereoisomers. lookchem.com

³¹P NMR spectroscopy is relevant for spiro-oxazolidine derivatives that incorporate phosphorus-containing functional groups, such as phosphine-oxazoline (PHOX) ligands. Chiral spirobiindane-based phosphine-oxazoline (SIPHOX) ligands and their iridium complexes have been characterized, where ³¹P NMR is essential for studying the coordination of the phosphorus atom to the metal center. acs.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Selected Spiro-oxazolidine Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (Z)-4′-Benzylidene-1-methyl-3′-(p-tolyl)spiro[indoline-3,5′-oxazolidine]-2,2′-dione | 7.53 (m, 2H), 7.22 (t, J = 7.4 Hz, 1H), 7.02 (m, 3H), 6.90 (m, 3H), 6.83 (t, J = 7.2 Hz, 2H), 6.63 (d, J = 7.2 Hz, 2H), 5.27 (s, 1H), 3.32 (s, 3H), 2.23 (s, 3H) | 171.1, 154.8, 144.5, 136.7, 134.2, 131.6, 131.4, 128.3, 127.8, 126.4, 125.6, 125.3, 124.9, 124.0, 123.5, 108.7, 103.2, 26.2, 20.4 | acs.org |

| Cyclopentenone-fused spiro oxazolidinedione derivative | 2.27 (s, 3H, O=C–CH₃), 3.14 (s, 3H, NCH₃), 3.16 (s, 3H, NCH₃), 3.55 and 3.90 (AB system, 2H, J = 19.5 Hz, O=C–CH₂), 5.84 (s, 1H, NH) | 196.6, 169.4, 167.1, 153.4, 151.7, 102.7, 82.4, 34.3, 31.7, 28.3, 26.8 | rsc.org |

| 3β-Acetoxy-5α-cholestan-(6R)-spiro-4'-ethyl-1',3'-oxazolidine | 7.26 (d, 1H, NH), 4.65 (m, 1H, C3α-H), 3.98 (d, 2H, OCH₂), 2.01 (s, 3H, OCOCH₃), 1.4 (m, 2H, ethyl CH₂), 0.9 (t, 3H, ethyl CH₃), 1.18, 0.97, 0.83, 0.7 (angular and side-chain methyl protons) | Not explicitly provided in the source. |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy is a powerful tool for identifying characteristic functional groups within spiro-oxazolidine molecules. The presence of N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, is a key indicator for many spiro-oxazolidines. Carbonyl (C=O) stretching bands are prominent in spiro-oxazolidinone derivatives, often appearing between 1675 and 1836 cm⁻¹. rsc.orgacs.org Other significant absorption bands include those for C-N and C-O bonds. The structures of synthesized spiro-oxazolidine derivatives are often confirmed by the presence of these characteristic IR absorption bands. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of spiro-oxazolidine compounds. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in confirming the elemental composition of the synthesized molecules. lookchem.commdpi.com Electrospray ionization (ESI) is a commonly used technique for the mass spectrometric analysis of these compounds. lookchem.commdpi.com The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

Table 2: Characteristic IR Absorption Bands for Spiro-oxazolidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3390 - 3500 | rsc.org |

| C=O Stretch (Oxazolidinone) | 1675 - 1836 | rsc.orgacs.org |

| C-N Stretch | ~1431 | |

| C-O Stretch | 1040 - 1264 |

UV-Visible Spectroscopy and Fluorescence Studies

UV-Visible Spectroscopy provides insights into the electronic transitions within spiro-oxazolidine molecules. The absorption spectra can be influenced by the substituents on the spiro-oxazolidine core and the solvent polarity (solvatochromism). researchgate.net Some spiro-oxazolidine derivatives exhibit photochromism, where their UV-Vis absorption changes upon irradiation with light. researchgate.net The reversible ring-opening and closing of certain spiro-oxazolidines in response to stimuli like pH can lead to significant changes in their absorption spectra, which is the basis for their use as colorimetric sensors. researchgate.net

Fluorescence Studies have revealed that some spiro-oxazolidine derivatives are highly fluorescent. researchgate.net The emission properties are often sensitive to the environment, such as solvent polarity and pH. researchgate.net This has led to the development of spiro-oxazolidine-based fluorescent probes for detecting metal ions and pH changes. researchgate.net For instance, a strategy has been developed to design pH probes with large emission shifts based on the pH-dependent reversible intramolecular reaction of spiro-oxazolidine. nih.gov These probes show short-wavelength emission in basic conditions and a dramatically red-shifted emission in acidic environments. nih.gov The introduction of a fluorenylmethoxycarbonyl (fmoc) group into 1,2,3-triazolyl spirooxazolidines has been shown to impart fluorescent properties to these molecules. lookchem.comdiva-portal.org

High-Pressure NMR (HP NMR) and High-Pressure IR (HP-IR) for Mechanistic Studies

While specific examples of High-Pressure NMR (HP NMR) and High-Pressure IR (HP-IR) studies focused solely on spiro-oxazolidines are not prevalent in the searched literature, these techniques are generally valuable for elucidating reaction mechanisms by providing information on activation volumes and the nature of transition states. Given the interest in the synthesis and reactivity of spiro-oxazolidines, future studies may employ these high-pressure techniques to gain deeper mechanistic insights into their formation and transformations.

Quantum Chemical Calculations and Theoretical Studies

Theoretical calculations, particularly those based on quantum chemistry, are instrumental in complementing experimental data and providing a deeper understanding of the structure, stability, and reactivity of spiro-oxazolidine compounds.

Density Functional Theory (DFT) Applications: Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard computational tool for investigating spiro-oxazolidine systems.

Geometry Optimization: DFT calculations are widely used to predict the three-dimensional structures of spiro-oxazolidine molecules. By finding the minimum energy conformation, DFT provides optimized geometries that can be compared with experimental data, such as X-ray crystal structures. researchgate.net This is particularly useful for understanding the stereochemistry and conformational preferences of these complex spirocyclic systems. lookchem.comdiva-portal.org For instance, in the study of triazolyl spirooxazolidines, DFT calculations were used to optimize the geometries of different conformations, aiding in the assignment of NMR signals and the determination of cis/trans configurations. lookchem.comdiva-portal.org

Electronic Structure Analysis: DFT is also employed to analyze the electronic properties of spiro-oxazolidines. Calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the electronic transitions observed in UV-Visible spectra and predicting the reactivity of these compounds. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the electronic and optical properties. researchgate.net DFT calculations have been successfully used to support the proposed mechanism of the pH-sensing behavior of spiro-oxazolidine-based fluorescent probes, confirming the changes in the electronic structure upon ring opening and closing. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to simulate UV-Visible absorption spectra, which can then be compared with experimental results to validate the theoretical models. researchgate.net

Table 3: Applications of DFT in Spiro-oxazolidine Research

| DFT Application | Information Obtained | Significance | Reference |

| Geometry Optimization | Optimized molecular structures, bond lengths, and angles. | Corroborates experimental data (e.g., X-ray), predicts stable conformations, and aids in understanding stereochemistry. | lookchem.comdiva-portal.orgresearchgate.net |

| Electronic Structure Analysis | HOMO-LUMO energy levels and gaps, molecular orbital distributions. | Explains electronic transitions (UV-Vis spectra), predicts reactivity, and supports mechanistic proposals. | researchgate.netnih.govresearchgate.net |

| TD-DFT Calculations | Simulated UV-Visible absorption spectra. | Validates theoretical models by comparing with experimental spectra and aids in the interpretation of electronic transitions. | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of spiro-oxazolidines. These theoretical studies provide detailed insights into the stereochemical and regiochemical outcomes of these reactions by mapping out the potential energy surfaces and identifying the key transition states.

A significant area of investigation has been the [3+2] cycloaddition reactions, a common strategy for constructing the spiro-oxazolidine framework. DFT calculations have been employed to rationalize the observed diastereo- and regioselectivity in the reaction of azomethine ylides with various dipolarophiles. acs.org For instance, in the synthesis of spiro[1-azabicyclo[3.2.0]heptane]oxindoles, DFT studies revealed that the cycloaddition proceeds via a concerted mechanism. acs.org The calculations successfully identified four possible transition states, with the one leading to the experimentally observed diastereomer being the most energetically favorable. acs.org The stability of this transition state was attributed to factors such as intramolecular hydrogen bonding and a greater number of secondary orbital interactions. acs.org

The level of theory and basis set used in these calculations are crucial for obtaining accurate results. A common approach involves geometry optimizations using a functional like B3LYP with a basis set such as 6-31G*, followed by single-point energy calculations with a larger basis set to refine the energies. nih.gov Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT to explain the observed reactivity and regioselectivity. nih.goviau.ir By analyzing the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, researchers can predict the favored reaction pathway.

In some cases, the reaction mechanism can be more complex, involving multiple steps and intermediates. For example, DFT calculations have been used to investigate the thermal elimination and cycloaddition reactions, showing that a two-step mechanism might be plausible under certain conditions. mdpi.com These studies often calculate the Gibbs free energy of activation (ΔG‡) and the reaction energy to determine the kinetic and thermodynamic favorability of different pathways. researchgate.net The nature of the substituents on the reactants can also significantly influence the reaction mechanism and stereochemical outcome, a phenomenon that has been successfully modeled and explained through computational studies. mdpi.com

Insights into Solution-Phase Structures and Solvation Effects

The conformation and stability of spiro-oxazolidine derivatives in solution are significantly influenced by the surrounding solvent molecules. Computational methods, particularly implicit and explicit solvation models, are powerful tools for understanding these solution-phase structures and solvation effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. faccts.deq-chem.com This approach has been successfully applied to study the conformational landscape of spiro-oxazolidines in different solvents. For example, in the study of all-heteroatom-substituted carbon spiro stereocenters, the conformational landscape was explored using molecular mechanics, and the resulting structures were optimized with DFT at the B3LYP-D3BJ/6-311+G(d,p) level using a PCM for acetonitrile. acs.org This revealed the presence of multiple low-energy minima, indicating the conformational flexibility of these molecules in solution. acs.org

Computational studies have also provided insights into the aggregation and solvation states of lithiated oxazolidinone-derived enolates, which are important intermediates in organic synthesis. A combination of NMR spectroscopy and computational studies at the B3LYP level of theory showed that these species can exist as dimers, tetramers, or oligomers depending on the solvent concentration and the structure of the enolate. nih.gov The calculations indicated that symmetric dimers were favorably solvated up to a trisolvate, while no tetrasolvates were found, consistent with experimental observations. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, these calculations are computationally more demanding. Often, a combination of implicit and explicit models is used to balance accuracy and computational cost. These computational investigations are crucial for understanding reaction mechanisms in solution, as the solvent can stabilize transition states and intermediates differently, thereby influencing the reaction outcome.

Prediction of Spectroscopic Properties and Thermodynamic Parameters

Computational chemistry plays a pivotal role in the prediction and interpretation of the spectroscopic properties of spiro-oxazolidines, offering a powerful complement to experimental techniques. Methods like DFT can accurately forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as key thermodynamic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and shielding tensors. mdpi.comlookchem.com By computing the isotropic shielding constants for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), theoretical NMR spectra can be generated. lookchem.com These predicted spectra are invaluable for assigning signals in complex experimental spectra, especially for diastereomers where spectral overlap is common. lookchem.comdiva-portal.org For instance, a multilevel computational approach involving conformational search, DFT geometry optimization, and subsequent DFT-GIAO NMR shielding constant calculations has been successfully used to assign the cis/trans configuration of 1,2,3-triazolyl spirooxazolidines. lookchem.comdiva-portal.org

Infrared Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. DFT calculations, often using functionals like B3LYP, can predict the vibrational modes of spiro-oxazolidine molecules. chemmethod.comnih.gov While there can be systematic deviations between calculated and experimental frequencies, these can often be corrected using scaling factors. nih.gov The comparison of theoretical and experimental IR spectra aids in the structural elucidation and confirmation of functional groups present in the molecule. chemmethod.comchemmethod.com

Thermodynamic Parameters: Beyond spectroscopy, computational methods are used to calculate important thermodynamic properties. By performing frequency calculations on the optimized geometry of a spiro-oxazolidine, it is possible to determine thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.comnih.gov These calculations are often performed at different temperatures to understand the thermodynamic stability of the compounds under various conditions. mdpi.com For example, the thermodynamic parameters for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) were calculated at the B3LYP/6-311G(d,p) level, showing an increase in heat capacity, entropy, and enthalpy with rising temperature. mdpi.com These predicted parameters are crucial for understanding the spontaneity and equilibrium of reactions involving spiro-oxazolidines.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of spiro-oxazolidine compounds in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding their chemical reactivity and biological activity.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is then used to construct an electron density map from which the atomic positions can be determined. The structural elucidation of numerous spiro-oxazolidine derivatives has been successfully achieved using this method, confirming their molecular connectivity and stereochemistry. researchgate.netnih.govacs.org

For example, the stereochemistry of the spiro center in a novel spiro oxazolidinedione, A-485, was unequivocally established via X-ray crystal structure analysis. nih.govacs.org This was a critical step in the development of this compound as a selective inhibitor of p300/CBP histone acetyltransferases. Similarly, the crystal structures of novel fluorinated spiro-heterocycles have been determined, providing detailed geometric parameters that were then compared with values obtained from DFT calculations to validate the computational models. mdpi.com

The data obtained from X-ray crystallography are often deposited in crystallographic databases, making them accessible to the wider scientific community. These data typically include the crystal system, space group, and unit cell dimensions, as presented in the table below for a selection of spiro-oxazolidine derivatives.

Table 1: Crystallographic Data for Selected Spiro-oxazolidine Compounds

| Compound Name | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a) | C25H22F2N2O4 | Monoclinic | P21/c | mdpi.com |

| 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3b) | C27H22F6N2O4 | Monoclinic | P21/n | mdpi.com |

| Spiro-oxindole 7 | C24H27N3O3 | Monoclinic | P21/c | rsc.org |

| Spiro oxazolidinedione 27 | Not specified | Not specified | Not specified | nih.govacs.org |

This structural information is fundamental not only for confirming the outcome of a synthetic route but also for providing the basis for further computational studies, such as molecular docking and the analysis of intermolecular interactions within the crystal lattice. researchgate.net

Future Directions and Emerging Research Avenues in Spiro Oxazolidine Chemistry

Development of Novel Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of spiro-oxazolidines to minimize environmental impact and enhance sustainability. researchgate.netrsc.org This involves reducing the use of hazardous materials, minimizing waste, and improving energy efficiency. researchgate.net

A significant focus has been on the use of environmentally benign solvents, with water being a prominent choice. rsc.orgfrontiersin.orgutrgv.edu For instance, an eco-friendly, catalyst-free, three-component domino reaction for synthesizing spiro-oxazolidinedione-cyclopentenones has been developed in water at room temperature. rsc.org This approach offers high yields and avoids the need for hazardous solvents and catalysts, aligning with the core tenets of green chemistry. rsc.orgresearchgate.net Another green method utilizes microwave irradiation in water, with N,N-Diisopropylethylamine (DIPEA) as a catalyst, for the rapid and high-yield synthesis of spiro compounds. utrgv.edu

The development of multicomponent reactions (MCRs) is another cornerstone of green spiro-oxazolidine synthesis. MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. researchgate.net The synthesis of spirooxindoles, a class of compounds containing the spiro-oxazolidine motif, has been a major area of research for green MCRs. researchgate.net These reactions are often combined with other green techniques such as the use of heterogeneous catalysts, solvent-free conditions, and microwave or ultrasonic irradiation to further enhance their sustainability. researchgate.net

| Green Chemistry Approach | Key Features | Example Application |

| Water as a solvent | Environmentally friendly, non-toxic, non-flammable. rsc.org | Catalyst-free synthesis of spiro-oxazolidinedione-cyclopentenones. rsc.org |

| Microwave irradiation | Rapid reaction times, often solvent-free. researchgate.netutrgv.edu | Five-component synthesis of spiro compounds using a DIPEA catalyst. utrgv.edu |

| Multicomponent Reactions (MCRs) | Atom-economical, reduced number of steps, operational simplicity. researchgate.netrsc.org | Synthesis of spirooxindole derivatives. researchgate.net |

| Heterogeneous Catalysts | Easy separation and reusability, reducing waste. researchgate.net | Use of nano-sized, magnetic, and metal-organic framework catalysts in spirooxindole synthesis. researchgate.net |

| Solvent-free reactions | Reduces volatile organic compound (VOC) emissions. researchgate.net | Various syntheses of spirooxindole derivatives. researchgate.net |

Exploration of New Catalytic Systems for Enhanced Enantioselective Synthesis

The development of novel catalytic systems is crucial for achieving high enantioselectivity in the synthesis of chiral spiro-oxazolidines, which is essential for their application in medicinal chemistry and materials science. rsc.org Research in this area is focused on both organocatalysis and metal-based catalysis.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro-oxazolidines. For example, a quinine-derived bifunctional squaramide catalyst has been successfully employed in the organocatalytic asymmetric synthesis of spirooxindole embedded oxazolidines. acs.org This reaction proceeds through a domino sequence of hemiaminal formation and an aza-Michael reaction, yielding products with good diastereoselectivity and high enantioselectivity. acs.org Chiral secondary amines, in combination with transition metal catalysts, have also been used in synergistic catalysis to produce chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org

In the realm of metal-based catalysis, anionic cobalt(III) complexes with chiral ligands derived from amino acids have proven to be effective bifunctional phase-transfer catalysts for the enantioselective iodocyclization of enol ethers, leading to spiro-fused oxazoline (B21484) derivatives with high yields and enantiomeric ratios. nih.gov Palladium-catalyzed enantioselective C-H arylation has also been developed to afford oxindole (B195798) spirocycles of varying ring sizes. rsc.org Furthermore, novel chiral ligands, such as those based on a spirocyclic pyrrolidine (B122466) oxazoline backbone (SPDO ligands), have demonstrated high efficiency and excellent enantioselectivity in copper-catalyzed asymmetric coupling reactions. chinesechemsoc.org

| Catalytic System | Type of Reaction | Key Advantages |

| Quinine-derived squaramide | Organocatalytic domino reaction acs.org | Good diastereoselectivity, high enantioselectivity. acs.org |

| Chiral secondary amine / Palladium(0) | Synergistic catalysis acs.org | High diastereoselectivity (up to 20:1 dr), high enantioselectivity (up to 99% ee). acs.org |

| Anionic cobalt(III) complexes | Enantioselective iodocyclization nih.gov | High yields, good enantiomeric ratios (up to 90:10 er). nih.gov |

| Palladium / Chiral Ligand | Enantioselective C-H arylation rsc.org | Formation of various ring-sized spirocycles. rsc.org |

| Copper / SPDO ligands | Asymmetric aerobic oxidative coupling chinesechemsoc.org | High efficiency, excellent enantioselectivity. chinesechemsoc.org |

Advanced Computational Design and Virtual Screening of Spiro-oxazolidine Derivatives

Advanced computational methods are playing an increasingly important role in the discovery and development of novel spiro-oxazolidine derivatives with specific biological activities. acs.orgresearchgate.net Virtual screening and computational design allow for the rational selection of candidate molecules, saving significant time and resources compared to traditional high-throughput screening. acs.org

One successful application of these methods is the discovery of spiro oxazolidinediones as selective inhibitors of p300/CBP histone acetyltransferases (HATs). acs.orgresearchgate.net Researchers utilized a virtual ligand screening approach based on the hypothesis of a conformational change in the enzyme upon substrate binding. acs.org This led to the identification of a hydantoin (B18101) screening hit, which was then optimized through computational modeling and chemical synthesis to produce A-485, a potent and selective p300/CBP inhibitor with good oral bioavailability. acs.orgresearchgate.net

Molecular docking studies are another powerful computational tool used to predict the binding modes of spiro-oxazolidine derivatives with their biological targets. For example, in the development of spiro-oxindoles as potential inhibitors of SARS-CoV-2, docking studies were performed to understand the interactions of the synthesized compounds with the viral RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein. nih.govresearchgate.net This computational analysis helped to rationalize the observed biological activities and guide further optimization efforts. nih.gov Building on this, molecular dynamic simulations were used to design new spirocyclic chromane (B1220400) derivatives from the lead compound A-485 for the potential treatment of prostate cancer. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of spiro-oxazolidine synthesis with flow chemistry and automated platforms represents a significant step towards more efficient, reproducible, and scalable production. syrris.comsci-hub.se Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps. syrris.comsci-hub.seresearchgate.net

Automated flow chemistry platforms are particularly well-suited for the generation of compound libraries for drug discovery and for the optimization of reaction conditions. syrris.comresearchgate.net These systems allow for the rapid and systematic variation of reaction parameters, such as temperature, pressure, and reagent concentration, to identify the optimal conditions for a given transformation. researchgate.net The combination of flow chemistry with real-time analysis and machine learning algorithms can create self-optimizing synthetic platforms that can accelerate the discovery of new molecules and synthetic methodologies. syrris.comresearchgate.net

While the application of flow chemistry to the synthesis of complex natural products is still an emerging area, there have been successful demonstrations of its use in the synthesis of spirocyclic polyketides. nih.gov The development of novel flow-through processes for common reactions in natural product synthesis has enabled the total synthesis of spirodienal A and the preparation of a key intermediate for spirangien A. nih.gov The aerobic oxidation of 14-hydroxymorphinone to form an oxazolidine (B1195125) ring has also been successfully carried out in a flow system. researchgate.net These examples highlight the potential of flow chemistry to accelerate and improve the synthesis of complex spiro-oxazolidine-containing molecules.

| Technology | Key Advantages | Application in Spiro-oxazolidine Chemistry |

| Flow Chemistry | Enhanced safety, better process control, scalability, potential for automation. syrris.comsci-hub.seresearchgate.net | Synthesis of spirocyclic polyketides, formation of oxazolidine rings. researchgate.netnih.gov |

| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, generation of compound libraries. syrris.comresearchgate.net | Drug discovery, methods development. syrris.com |

| Machine Learning Integration | Self-optimizing reactions, predictive modeling. syrris.comresearchgate.net | Accelerating the discovery of new reactions and molecules. syrris.com |

Q & A

Q. Can spiro-oxazolidine derivatives be repurposed for non-viral targets, such as aldosterone receptors?

- Methodological Answer : Yes. For example, spiro-oxazolidine-androstane hybrids demonstrated aldosterone antagonism in early studies. Repurposing strategies involve:

- Target screening : Use radioligand binding assays (e.g., H-aldosterone displacement).

- Functional assays : Measure mineralocorticoid receptor (MR) transcriptional activity in HEK293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.